molecular formula C16H15ClN2O4 B5137175 N-(2-chloro-4-nitrophenyl)-2-(3,4-dimethylphenoxy)acetamide

N-(2-chloro-4-nitrophenyl)-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B5137175
M. Wt: 334.75 g/mol
InChI Key: GKMKCEBPQOMAMS-UHFFFAOYSA-N
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Description

N-(2-chloro-4-nitrophenyl)-2-(3,4-dimethylphenoxy)acetamide is an organic compound characterized by the presence of a chloro-nitrophenyl group and a dimethylphenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-nitrophenyl)-2-(3,4-dimethylphenoxy)acetamide typically involves the reaction of 2-chloro-4-nitroaniline with 2-(3,4-dimethylphenoxy)acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems to monitor and adjust reaction parameters such as temperature, pressure, and pH can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-nitrophenyl)-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloro group can be substituted with other nucleophiles in a substitution reaction.

    Substitution: The phenoxyacetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N-(2-chloro-4-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide.

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)-2-(3,4-dimethylphenoxy)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-nitrophenyl)-2-(4-methylphenoxy)acetamide
  • N-(2-chloro-4-nitrophenyl)-2-(3,5-dimethylphenoxy)acetamide
  • N-(2-chloro-4-nitrophenyl)-2-(3,4-dichlorophenoxy)acetamide

Uniqueness

N-(2-chloro-4-nitrophenyl)-2-(3,4-dimethylphenoxy)acetamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of both chloro and nitro groups, along with the dimethylphenoxyacetamide moiety, provides a distinct set of chemical and physical properties that differentiate it from similar compounds.

Properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)-2-(3,4-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-10-3-5-13(7-11(10)2)23-9-16(20)18-15-6-4-12(19(21)22)8-14(15)17/h3-8H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMKCEBPQOMAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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